molecular formula C4H5BrF2O2Zn B019535 Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- CAS No. 109522-62-5

Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-

Cat. No.: B019535
CAS No.: 109522-62-5
M. Wt: 268.4 g/mol
InChI Key: GOPAVGJMOIAAJJ-UHFFFAOYSA-M
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Description

Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-: is a zinc-based organometallic compound with the molecular formula C4H5BrF2O2Zn and a molecular weight of 268.36 g/mol . This compound is primarily used in organic synthesis and materials science due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- typically involves the reaction of zinc with bromo(2-ethoxy-1,1-difluoro-2-oxoethyl) in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Zn+Br(2ethoxy1,1difluoro2oxoethyl)Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-\text{Zn} + \text{Br}(2-\text{ethoxy}-1,1-\text{difluoro}-2-\text{oxoethyl}) \rightarrow \text{Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-} Zn+Br(2−ethoxy−1,1−difluoro−2−oxoethyl)→Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

    Solvents: Diethyl ether, tetrahydrofuran, and other aprotic solvents.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of advanced materials with specific properties.

Biology and Medicine:

    Drug Development:

    Biochemical Research: Used in the study of zinc-containing enzymes and their mechanisms.

Industry:

Mechanism of Action

The mechanism of action of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- involves the coordination of the zinc atom with the organic moiety, facilitating various chemical transformations. The zinc center can activate substrates by coordinating to them, thereby increasing their reactivity. This coordination often involves the formation of a transient complex that undergoes further reaction to yield the desired product.

Comparison with Similar Compounds

  • Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- in tetrahydrofuran
  • Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- in diethyl ether

Comparison: Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- is unique due to its specific reactivity and stability in organic synthesis. Compared to other zinc-based organometallic compounds, it offers distinct advantages in terms of reaction conditions and product selectivity. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Biological Activity

Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- (CAS Number: 109522-62-5) is a zinc-based organometallic compound that has garnered attention for its potential biological activity and applications in various fields, including organic synthesis and medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₄H₅BrF₂O₂Zn
Molecular Weight268.36 g/mol
IUPAC Namebromozinc(1+); ethyl 2,2-difluoroacetate
InChI KeyGOPAVGJMOIAAJJ-UHFFFAOYSA-M

The biological activity of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- primarily revolves around the coordination of the zinc atom with organic moieties. This coordination enhances the reactivity of substrates, facilitating various chemical transformations. The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation-reduction reactions and is often utilized in cross-coupling reactions to form carbon-carbon bonds .

1. Drug Development

Zinc compounds have been extensively studied for their roles in drug development due to their ability to interact with biological targets such as enzymes and receptors. Zinc's coordination chemistry allows it to stabilize certain molecular configurations that are crucial for biological activity.

3. Cytotoxicity Studies

Cytotoxicity assays have been performed on related zinc complexes to evaluate their effects on cancer cell lines. These studies typically utilize methods such as MTT assays to determine cell viability post-treatment with metal complexes . While direct data on this specific compound is scarce, the general trend indicates that zinc-based compounds can exhibit cytotoxic effects against tumor cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activities of various metal-ligand complexes found that certain zinc complexes demonstrated significant inhibition against gram-positive and gram-negative bacteria . This suggests that Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- may possess similar properties due to its zinc content.

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that zinc-containing compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Further research is needed to specifically assess the cytotoxic potential of Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-.

Properties

IUPAC Name

bromozinc(1+);ethyl 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2O2.BrH.Zn/c1-2-8-4(7)3(5)6;;/h2H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPAVGJMOIAAJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[C-](F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109522-62-5
Record name 2-Ethoxy-1,1-difluorooxoethylzinc bromide, 0.5M in tetrahydrofuran
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